3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester 3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16808742
InChI: InChI=1S/C13H12FNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3
SMILES:
Molecular Formula: C13H12FNO2S
Molecular Weight: 265.31 g/mol

3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester

CAS No.:

Cat. No.: VC16808742

Molecular Formula: C13H12FNO2S

Molecular Weight: 265.31 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester -

Specification

Molecular Formula C13H12FNO2S
Molecular Weight 265.31 g/mol
IUPAC Name methyl 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylate
Standard InChI InChI=1S/C13H12FNO2S/c1-7-10(15)12(13(16)17-2)18-11(7)8-3-5-9(14)6-4-8/h3-6H,15H2,1-2H3
Standard InChI Key QJHJKVOBCLJBFO-UHFFFAOYSA-N
Canonical SMILES CC1=C(SC(=C1N)C(=O)OC)C2=CC=C(C=C2)F

Introduction

Chemical Identity and Structural Features

The molecular formula of 3-amino-5-(4-fluorophenyl)-4-methylthiophene-2-carboxylic acid methyl ester is C₁₃H₁₁FNO₂S, with a molecular weight of 265.30 g/mol. Its structure consists of a thiophene ring substituted at position 3 with an amino group (-NH₂), position 4 with a methyl group (-CH₃), position 5 with a 4-fluorophenyl moiety, and position 2 with a methyl ester (-COOCH₃). The fluorine atom on the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .

Table 1: Comparative Molecular Data of Thiophene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
Target CompoundC₁₃H₁₁FNO₂S265.303-NH₂, 4-CH₃, 5-(4-F-C₆H₄)
Methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylateC₁₂H₁₀FNO₂S251.283-NH₂, 4-(4-F-C₆H₄)
Methyl 3-amino-5-methylthiophene-2-carboxylate C₇H₉NO₂S171.223-NH₂, 5-CH₃

Synthesis and Optimization Strategies

Synthetic Routes

The synthesis of thiophene derivatives typically involves multi-step protocols, including cyclization, functionalization, and purification. For the target compound, a plausible route involves:

  • Thiophene Ring Formation: Cyclocondensation of α-mercapto ketones with β-keto esters or nitriles under acidic conditions.

  • Nitration and Amination: Introduction of the amino group via nitration followed by reduction, as seen in analogs like methyl 3-amino-4-(4-fluorophenyl)thiophene-2-carboxylate.

  • Friedel-Crafts Alkylation: Introduction of the 4-fluorophenyl group using 4-fluorobenzene derivatives in the presence of Lewis acids.

  • Esterification: Reaction of the carboxylic acid intermediate with methanol under acidic or basic conditions .

Table 2: Representative Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Reference Analog
CyclizationH₂SO₄, acetic anhydride, 80–100°C60–75
NitrationHNO₃, H₂SO₄, 0–5°C50–65
ReductionSnCl₂/HCl or H₂/Pd-C70–85
Friedel-CraftsAlCl₃, 4-fluorobenzene, CH₂Cl₂, reflux55–70
EsterificationCH₃OH, H₂SO₄ (cat.), reflux80–90

Physicochemical Properties

Thermal and Solubility Characteristics

While experimental data for the target compound is scarce, analogs suggest:

  • Melting Point: Estimated 90–110°C (cf. 84–85°C for methyl 3-amino-5-methylthiophene-2-carboxylate ).

  • Boiling Point: ~320°C (extrapolated from similar esters ).

  • Solubility: Low water solubility (<1 mg/mL) but high solubility in polar aprotic solvents (e.g., DMSO, DMF) .

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
LogP (Partition Coeff.)2.8 ± 0.3Computational modeling
pKa (Amino group)2.1–2.5Analog comparison
Density1.29–1.32 g/cm³Group contribution

Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The thiophene sulfur can form sulfoxides or sulfones using H₂O₂ or KMnO₄.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol, while catalytic hydrogenation saturates the thiophene ring .

Research Applications

Pharmaceutical Development

Thiophene derivatives exhibit bioactivity against enzymes like lipoxygenase (LOX) and kinases. The 4-fluorophenyl group enhances binding affinity to hydrophobic pockets in target proteins, as seen in EGFR inhibitors .

Material Science

The conjugated thiophene system enables applications in organic semiconductors. Fluorine substitution improves charge transport properties, as demonstrated in polythiophene-based OLEDs .

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